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molecular formula C8H14O2 B1296535 4-Ethoxycyclohexanone CAS No. 23510-92-1

4-Ethoxycyclohexanone

Cat. No. B1296535
M. Wt: 142.2 g/mol
InChI Key: LVEFFFUKMDNCBN-UHFFFAOYSA-N
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Patent
US08436023B2

Procedure details

The title compound was prepared as white solid from reaction of 1,4-dioxa-spiro[4.5]decan-8-ol and EtI (Aldrich) followed by de-protection using the procedure described in Example 34.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([OH:11])[CH2:7][CH2:6]2)O[CH2:3][CH2:2]1.C(I)C>>[CH2:2]([O:1][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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